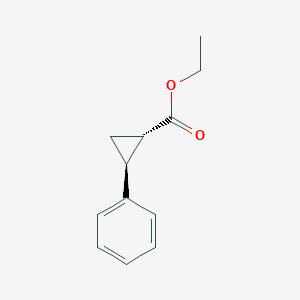

(1S,2S)-ethyl 2-phenylcyclopropanecarboxylate

Descripción general

Descripción

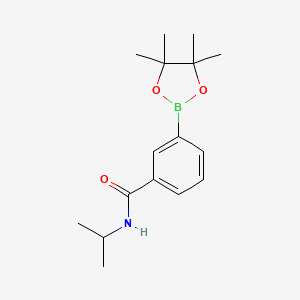

(1S,2S)-ethyl 2-phenylcyclopropanecarboxylate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1S,2S)-ethyl 2-phenylcyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-ethyl 2-phenylcyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymer Chemistry

A study by Pang, Ritter, and Tabatabai (2003) demonstrated the use of a compound similar to (1S,2S)-ethyl 2-phenylcyclopropanecarboxylate in polymer chemistry. They oligomerized a derivative of this compound using horseradish peroxidase as a catalyst. This process occurred in the presence of cyclodextrine at room temperature, showcasing its potential in the synthesis of cross-linked polymers via free radical polymerization (Pang, Ritter, & Tabatabai, 2003).

Enantioselective Synthesis in Drug Development

Belyk et al. (2010) described the enantioselective synthesis of a variant of this compound, which is a key intermediate in the development of hepatitis C virus inhibitors. They utilized a chiral phase-transfer catalyzed cyclopropanation, demonstrating its importance in synthesizing specific enantiomers for potential pharmaceutical applications (Belyk et al., 2010).

Ethylene Biosynthesis in Plants

A 2011 study by Bulens et al. focused on ethylene biosynthesis in plants, where derivatives of cyclopropane-carboxylates play a role. Their work provided updated protocols for the analysis of ethylene biosynthesis components, including the precursor 1-aminocyclopropane-1-carboxylic acid, derived from similar structures (Bulens et al., 2011).

Enzymatic Desymmetrization in Pharmaceutical Manufacturing

In 2021, Kawabata et al. explored an enzymatic desymmetrization method for manufacturing a derivative of (1S,2S)-ethyl 2-phenylcyclopropanecarboxylate, crucial for anti-hepatitis C virus drugs. This highlights the compound's significance in creating highly specific and pure pharmaceutical ingredients (Kawabata et al., 2021).

Ethylene-Independent Growth Regulation in Plants

Polko and Kieber (2019) reviewed the role of 1-aminocyclopropane 1-carboxylic acid (ACC), a compound related to (1S,2S)-ethyl 2-phenylcyclopropanecarboxylate, in plant growth. They discussed its role as an ethylene precursor and its emerging significance as an ethylene-independent growth regulator (Polko & Kieber, 2019).

Propiedades

IUPAC Name |

ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGUIJLJERBBCM-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8251079.png)

![(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B8251085.png)

![6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8251090.png)

![6-Chloro-8-methylimidazo[1,2-b]pyridazine](/img/structure/B8251091.png)